Product packaging for hexahydrofuro[3,4-c]pyridin-5(3H)-amine(Cat. No.:CAS No. 2098032-47-2)

hexahydrofuro[3,4-c]pyridin-5(3H)-amine

Cat. No.: B1472708
CAS No.: 2098032-47-2
M. Wt: 142.2 g/mol
InChI Key: WJNWQEVRNLNZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydrofuro[3,4-c]pyridin-5(3H)-amine is a chemical compound featuring a fused bicyclic structure incorporating both furo and piperidine rings. This structure is of significant interest in medicinal chemistry and drug discovery, particularly due to its relationship to the pyrrolo[3,4-c]pyridine scaffold, a known privileged structure in the development of biologically active molecules . Research into analogous fused heterocyclic systems has demonstrated a broad spectrum of pharmacological activities, suggesting potential research applications for this compound. Studies on related structures have shown promise in areas such as antidiabetic research, where similar compounds act as aldose reductase inhibitors to mitigate secondary complications of diabetes, and as GPR119 agonists for potential management of type 2 diabetes and obesity . Furthermore, the pyrrolo[3,4-c]pyridine core is found in compounds investigated for their antitumor and antiviral activities, including inhibition of targets like HIV-1 integrase . The hexahydrofuro[3,4-c]pyridine scaffold itself has been identified as a key component in advanced research compounds, such as dual MDM2/XIAP inhibitors, which are being explored for the treatment of cancers, including leukemia . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical building block to explore new structure-activity relationships and develop novel therapeutic agents for diseases of the nervous and immune systems, metabolic disorders, and cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1472708 hexahydrofuro[3,4-c]pyridin-5(3H)-amine CAS No. 2098032-47-2

Properties

CAS No.

2098032-47-2

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-amine

InChI

InChI=1S/C7H14N2O/c8-9-2-1-6-4-10-5-7(6)3-9/h6-7H,1-5,8H2

InChI Key

WJNWQEVRNLNZKD-UHFFFAOYSA-N

SMILES

C1CN(CC2C1COC2)N

Canonical SMILES

C1CN(CC2C1COC2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Hexahydrofuro[3,4-c]pyridin-5(3H)-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Reference
This compound C₈H₁₄N₂O 154.21 (estimated) Amine, fused furopyridine Pharmaceutical intermediate; modulates steric/electronic properties in drug design
(Hexahydrofuro[3,4-c]pyridin-5-yl)methanone C₁₃H₂₂N₂O₂ 238.326 Ketone, amine Building block for kinase inhibitors; enhances solubility in organic solvents
Liriodendrin (hexahydrofuro[3,4-c]furan) C₃₄H₄₆O₁₈ 742.72 Multiple hydroxyl, methoxy Natural product with anti-inflammatory properties; limited synthetic utility due to size
4c (pyrimidine-chromen hybrid) C₂₂H₂₂ClN₅O₄ 455.89 Chloro, methoxy, chromen Anticancer activity; distinct π-π stacking capability vs. furopyridine’s H-bonding
3H-imidazo[4,5-b]pyridine derivatives Varies (e.g., C₈H₁₃N₃O) 167.21 (example) Imidazole, pyridine Used in fluorescent probes; simpler synthesis (room temperature, methanol)

Preparation Methods

Formation of the Hexahydrofuro[3,4-c]pyridine Core

  • Cyclocondensation Reactions: The bicyclic core is formed by cyclocondensation of suitable precursors such as substituted piperidines or related heterocycles with oxygen-containing reagents to form the fused furan ring. For example, cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine solvent has been reported to yield the bicyclic skeleton efficiently.

  • Catalysts and Conditions: Copper(I) bromide and tert-butyl nitrite have been used to mediate ring formation and functionalization, typically at elevated temperatures (~130°C) over 1.5 hours, providing yields around 74% under optimized conditions.

Introduction of the Aminomethyl Group

  • The aminomethyl substituent is introduced typically via nucleophilic substitution or reductive amination on an appropriate intermediate bearing a leaving group or carbonyl precursor at the 1-position of the bicyclic ring.

  • Protection of the amine as a tert-butyl carbamate (Boc group) is commonly employed to stabilize the amine functionality during subsequent synthetic steps and purification.

Protection and Purification

  • The Boc-protected amine derivatives are isolated and purified using standard chromatographic techniques.

  • Structural characterization is performed using X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm stereochemistry and purity.

Industrial and Scale-up Considerations

  • Large-scale synthesis employs continuous flow chemistry and automated synthesis to improve reproducibility and cost-efficiency.

  • Yield optimization during scale-up requires careful control of heat and mass transfer; microreactors and Design of Experiments (DoE) approaches help maintain high yields and purity.

  • Stereochemical control is achieved by using chiral catalysts or auxiliaries, kinetic resolution, or selective crystallization methods to obtain enantiomerically pure compounds.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes Yield/Outcome
Cyclocondensation tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, sulfur, pyridine Copper(I) bromide/tert-butyl nitrite catalyst, 130°C, 1.5 h ~74% yield (lab-scale)
Aminomethyl introduction Alkyl halides or reductive amination reagents Boc-protection for amine stability High purity with Boc group
Protection (Boc) Di-tert-butyl dicarbonate (Boc2O), base Protects amine for handling Efficient protection
Purification Chromatography, crystallization Ensures stereochemical purity >98% enantiomeric excess achievable

Research Findings and Analytical Data

  • Structural Characterization: Single-crystal X-ray diffraction confirms the bicyclic furopyridine framework and stereochemistry with high accuracy (R-factor < 0.05).

  • NMR Spectroscopy: Confirms the presence and integrity of the aminomethyl and Boc groups with characteristic chemical shifts.

  • Mass Spectrometry: High-resolution ESI-MS matches calculated molecular weights closely (e.g., calculated 256.34 g/mol for Boc-protected derivative).

  • pH Stability: Boc-protected amines are stable under neutral to mildly basic conditions but deprotect under acidic conditions (pH < 3), which is critical for reaction planning.

Comparative Table of Preparation Approaches

Method Aspect Laboratory Synthesis Industrial Scale Synthesis
Starting Materials tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, sulfur Same, with bulk procurement
Catalysts Copper(I) bromide, tert-butyl nitrite Optimized for cost and availability
Reaction Environment Batch reactors, controlled heating Continuous flow reactors for scale-up
Yield ~74% (lab scale) Typically 50-70% (scale-dependent)
Purification Methods Chromatography, crystallization Automated purification systems
Stereochemical Control Chiral auxiliaries, kinetic resolution Chiral catalysts, selective crystallization
Safety Considerations Handling of toxic reagents, Boc group stability Industrial safety protocols enforced

Q & A

Q. Optimization Strategies :

  • Flow reactors : Enhance yield and scalability for industrial translation .
  • Solvent selection : Polar aprotic solvents (DMF, THF) improve reaction kinetics.
  • Catalyst screening : Palladium or nickel complexes for cross-coupling efficiency.

What analytical techniques are critical for structural elucidation of this compound derivatives?

Basic Research Question
Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ring connectivity and substituents (e.g., tert-butyl groups at δ ~1.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., [M+H]+^+ at m/z 238.326 for piperidinyl derivatives) .
  • X-ray crystallography : Resolve stereochemistry in crystalline derivatives, as seen in spirocyclic analogs .

Table 1 : Key Spectral Data for Common Derivatives

CompoundMolecular Weight (g/mol)Key NMR Shifts (δ, ppm)
tert-Butyl-protected derivative256.341.2 (s, 9H, tert-butyl)
Piperidinylmethanone derivative238.3263.5–4.0 (m, ring protons)

How do reaction conditions influence the regioselectivity of this compound in substitution reactions?

Basic Research Question
Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) direct substitutions to meta/para positions .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) favor reactions at less hindered sites .
  • Catalytic systems : Pd(PPh3_3)4_4 enhances coupling at nitrogen-rich positions .

Example : Fluorination of the pyridine ring using Selectfluor® under acidic conditions yields 3,5-difluoro derivatives with >80% regioselectivity .

How does stereochemistry impact the biological activity and physicochemical properties of this compound analogs?

Advanced Research Question
Stereochemical variations significantly alter:

  • Receptor binding : (1R,3aR,7aR)-isomers show higher affinity for CNS targets compared to racemic mixtures due to spatial compatibility .
  • Solubility : Cis-configurations improve aqueous solubility by 30% over trans-isomers, critical for pharmacokinetics .
  • Metabolic stability : Enantiomers with axial methyl groups resist CYP450 oxidation, extending half-life .

Table 2 : Comparative Properties of Stereoisomers

IsomerLogPSolubility (mg/mL)IC50_{50} (nM)
(1R,3aR,7aR)-tert-butyl2.112.545
Racemic mixture2.48.2120

What computational approaches are effective in predicting the reactivity of this compound in drug design?

Advanced Research Question

  • DFT calculations : Model transition states for ring-opening reactions (e.g., activation energy ~25 kcal/mol for acid-catalyzed hydrolysis) .
  • Molecular docking : Predict binding poses with serotonin receptors (5-HT2A_{2A}) using AutoDock Vina .
  • MD simulations : Assess stability of propenyl-functionalized derivatives in lipid bilayers for blood-brain barrier penetration .

How can contradictory biological activity data for this compound derivatives be resolved?

Advanced Research Question
Contradictions often arise from:

  • Impurity profiles : HPLC-MS to identify byproducts (e.g., dehalogenated analogs reducing efficacy) .
  • Assay variability : Standardize cell-based assays (e.g., cAMP inhibition in HEK293 cells) .
  • Structural nuances : Compare enantiomer-specific activity using chiral chromatography .

Case Study : A 2025 study resolved discrepancies in antifungal activity by isolating the (3aS,6aR)-isomer, which showed 10-fold higher potency than previously reported racemic samples .

Q. Methodological Recommendations :

  • Prioritize enantioselective synthesis to avoid racemic mixtures.
  • Use orthogonal analytical techniques (e.g., NMR + X-ray) for structural validation.
  • Cross-validate biological assays with multiple cell lines and in vivo models.

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